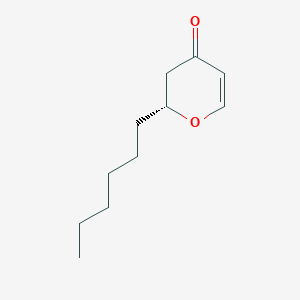![molecular formula C16H10ClN3O2 B12624454 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- CAS No. 920019-79-0](/img/structure/B12624454.png)
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 1H-indazole core with a carboxylic acid group at the 3-position and a 1-[(4-chloro-2-cyanophenyl)methyl] substituent, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-cyanobenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution of the 4-chloro-2-cyanobenzyl chloride with the indazole-3-carboxylic acid under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlling reaction temperature and time.
Análisis De Reacciones Químicas
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions, using reagents like amines or thiols.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Comparación Con Compuestos Similares
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-indazole-3-carboxylic acid methyl ester, 5-bromo-1H-indazole-3-carbaldehyde, and N,N-dimethyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the 1-[(4-chloro-2-cyanophenyl)methyl] substituent distinguishes it from other indazole derivatives, potentially imparting unique biological activities and chemical reactivity.
Propiedades
Número CAS |
920019-79-0 |
|---|---|
Fórmula molecular |
C16H10ClN3O2 |
Peso molecular |
311.72 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-cyanophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClN3O2/c17-12-6-5-10(11(7-12)8-18)9-20-14-4-2-1-3-13(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22) |
Clave InChI |
KCQIECLVXKJPLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)


![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)

![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)
